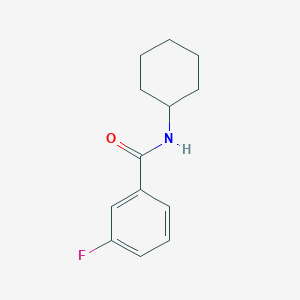

N-Cyclohexyl 3-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPPOGYXWKNMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359422 | |

| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-94-9 | |

| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Synthesis-of-N-Cyclohexyl-3-fluorobenzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexyl 3-fluorobenzamide, a valuable amide compound in medicinal chemistry and material science. The document details the most efficient and reliable synthetic pathway, beginning with a retrosynthetic analysis to identify key starting materials. It presents a robust, step-by-step experimental protocol based on the Schotten-Baumann reaction, a classic and effective method for amide bond formation. The guide explains the underlying nucleophilic acyl substitution mechanism, methods for product characterization and validation, and critical safety considerations. Included are structured data tables and process diagrams to ensure clarity, reproducibility, and a thorough understanding of the synthesis for laboratory application.

Introduction and Synthetic Strategy

N-Cyclohexyl-3-fluorobenzamide is a disubstituted amide featuring a cyclohexane ring attached to the amide nitrogen and a fluorine atom at the meta-position of the benzoyl group. Fluorinated organic molecules are of significant interest in drug development due to fluorine's ability to modulate metabolic stability, binding affinity, and lipophilicity. This particular scaffold serves as a key building block for more complex molecules in agrochemical and pharmaceutical research.

Retrosynthetic Analysis

A retrosynthetic approach to N-Cyclohexyl-3-fluorobenzamide identifies the central amide bond as the key disconnection point. This bond can be formed by the reaction of an amine (a nucleophile) with a carboxylic acid derivative (an electrophile). This analysis logically points to two primary starting materials: Cyclohexylamine and 3-Fluorobenzoic acid .

Pathway Selection: The Schotten-Baumann Reaction

While direct coupling of a carboxylic acid and an amine is possible using coupling agents, a more direct and often higher-yielding approach involves activating the carboxylic acid.[1] The most common activation method is the conversion of the carboxylic acid to an acyl chloride. The subsequent reaction of this highly reactive acyl chloride with an amine is known as the Schotten-Baumann reaction.[2][3][4]

This pathway is selected for its efficiency and reliability. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4] A base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][6]

Detailed Experimental Protocol

This protocol describes the synthesis of N-Cyclohexyl-3-fluorobenzamide from 3-fluorobenzoyl chloride and cyclohexylamine in dichloromethane (DCM), utilizing triethylamine (TEA) as an acid scavenger.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) |

| 3-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 10.0 | 1.0 | 1.59 | ~1.2 |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 11.0 | 1.1 | 1.09 | 1.25 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.21 | 1.67 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - | 50 |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | - | 20 |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - | 20 |

| Brine (Sat. NaCl) | NaCl | 58.44 | - | - | - | 20 |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | ~2-3 g | - |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.1 eq, 1.09 g, 1.25 mL) and anhydrous dichloromethane (DCM, 30 mL).

-

Base Addition : Add triethylamine (1.2 eq, 1.21 g, 1.67 mL) to the solution. Cool the flask in an ice bath (0 °C) and stir for 10 minutes.

-

Acyl Chloride Addition : Dissolve 3-fluorobenzoyl chloride (1.0 eq, 1.59 g) in anhydrous DCM (20 mL). Add this solution dropwise to the stirring amine solution in the ice bath over 15-20 minutes using an addition funnel.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) is expected.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Quenching : Upon completion, quench the reaction by adding 20 mL of deionized water.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with:

-

20 mL of 1 M HCl to remove excess triethylamine and cyclohexylamine.

-

20 mL of saturated NaHCO₃ solution to remove any remaining acidic impurities.

-

20 mL of brine to remove residual water.

-

-

Drying and Filtration : Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-Cyclohexyl-3-fluorobenzamide as a white solid.[7]

Characterization and Validation

To confirm the identity and purity of the synthesized N-Cyclohexyl-3-fluorobenzamide (C₁₃H₁₆FNO, Molar Mass: 221.27 g/mol ), the following analytical techniques are recommended.

-

¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic signals for the aromatic protons (multiplets in the 7.0-7.5 ppm region), the N-H proton of the amide (a doublet around 6.0-8.0 ppm, which can broaden), the cyclohexyl C-H attached to the nitrogen (a multiplet around 3.8 ppm), and the aliphatic protons of the cyclohexane ring (broad multiplets between 1.0-2.0 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the carbonyl carbon (~165 ppm), aromatic carbons (including C-F couplings, typically in the 114-163 ppm range), and the aliphatic carbons of the cyclohexane ring.[8]

-

Infrared (IR) Spectroscopy : Key stretches include the N-H bond (~3300 cm⁻¹), C=O amide bond (~1640 cm⁻¹), and C-F bond (~1250 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.

-

Melting Point : A sharp melting point range indicates high purity of the crystalline solid.

The crystal structure of N-Cyclohexyl-3-fluorobenzamide reveals a chair conformation for the cyclohexane ring and a dihedral angle of approximately 29.9° between the amide plane and the fluorobenzene ring.[9][10]

Process Visualization

Reaction Scheme

The overall chemical transformation is depicted below, illustrating the reaction between 3-fluorobenzoyl chloride and cyclohexylamine.

Caption: Schotten-Baumann synthesis of the target amide.

Experimental Workflow

The following diagram outlines the logical sequence of the experimental procedure, from setup to final product isolation.

Sources

- 1. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Amide Synthesis [fishersci.it]

- 7. N-Cyclohexyl-2-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-cyclohexyl-4-fluorobenzamide | 2342-50-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-3-fluorobenzamide

Introduction

N-Cyclohexyl-3-fluorobenzamide is a synthetic amide derivative with potential applications in medicinal chemistry and materials science. Its structure, comprising a fluorinated aromatic ring coupled to a cyclohexyl amide moiety, imparts a unique combination of properties that are critical to its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the core physicochemical properties of N-Cyclohexyl-3-fluorobenzamide, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its macroscopic behavior. For N-Cyclohexyl-3-fluorobenzamide, these properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆FNO | [1] |

| Molecular Weight | 221.27 g/mol | [1] |

| CAS Number | 2267-94-9 | - |

| Appearance | White to off-white solid (predicted) | General knowledge of similar benzamides |

| Melting Point | Not experimentally determined; likely in the range of 130-160 °C based on related structures. | Analogy to similar N-substituted benzamides |

| Boiling Point | Not experimentally determined; predicted to be high due to molecular weight and hydrogen bonding capabilities. | General chemical principles |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform. | [2] |

Structural Elucidation: Insights from X-ray Crystallography

A detailed understanding of the three-dimensional structure of N-Cyclohexyl-3-fluorobenzamide is provided by single-crystal X-ray diffraction data[1]. The analysis reveals a monoclinic crystal system. The cyclohexane ring adopts a stable chair conformation. A key feature is the dihedral angle of 29.9(2)° between the plane of the amide group and the aromatic ring[1]. This twist influences the molecule's overall shape and its potential interactions with biological targets. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains[1].

Key Physicochemical Parameters in Drug Discovery

The journey of a potential drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. Understanding these parameters for N-Cyclohexyl-3-fluorobenzamide is crucial for predicting its pharmacokinetic and pharmacodynamic profile.

Lipophilicity (LogP)

Caption: Relationship between LogP, solubility, and permeability.

Acidity/Basicity (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets. Amides are generally very weak bases, with the protonation occurring on the carbonyl oxygen. The pKa of the conjugate acid of a typical benzamide is around -1 to -2. Conversely, the N-H proton is very weakly acidic, with a pKa typically above 17. Therefore, under physiological pH conditions (around 7.4), N-Cyclohexyl-3-fluorobenzamide will exist predominantly in its neutral, non-ionized form.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section details standardized protocols for the experimental determination of key physicochemical properties of N-Cyclohexyl-3-fluorobenzamide.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow range.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of dry, powdered N-Cyclohexyl-3-fluorobenzamide is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Apparatus: Shaking incubator, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.

Procedure:

-

System Preparation: An excess amount of N-Cyclohexyl-3-fluorobenzamide is added to a known volume of purified water (or other relevant solvent) in a sealed flask.

-

Equilibration: The flask is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand, and a portion is then centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Cyclohexyl-3-fluorobenzamide is expected to show distinct signals for the aromatic, cyclohexyl, and amide protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine substituent. The cyclohexyl protons will resonate in the upfield region (δ 1.0-4.0 ppm). The amide proton (N-H) will likely appear as a broad singlet or a doublet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the cyclohexyl ring will resonate in the upfield region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of N-Cyclohexyl-3-fluorobenzamide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

-

C=O stretch (amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H bend (amide II band): A band in the region of 1510-1570 cm⁻¹.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 221. The fragmentation pattern is expected to involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the benzoyl moiety and the cyclohexylamino group.

Conclusion

This technical guide has synthesized the available data and provided a framework for understanding the core physicochemical properties of N-Cyclohexyl-3-fluorobenzamide. While a solid foundation of its molecular structure is established, further experimental determination of properties such as melting point, solubility, and LogP is essential for a complete profile, particularly for its application in drug development. The provided protocols offer a standardized approach for obtaining this critical data, ensuring the scientific rigor required for advancing research and development efforts involving this compound.

References

-

Saeed, S., Ali, M., Hussain, R., & Jasinski, J. P. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209. [Link]

-

PubChem. (n.d.). N-Cyclohexyl-N-ethyl-3-fluorobenzamide. Retrieved from [Link]

Sources

early discovery and development of N-Cyclohexyl 3-fluorobenzamide

An In-depth Technical Guide to the Early Discovery and Development of N-Cyclohexyl-3-fluorobenzamide

Abstract

N-Cyclohexyl-3-fluorobenzamide is a synthetic small molecule that merges two key pharmacophores: a fluorinated aromatic ring and a benzamide scaffold functionalized with a cyclohexyl group. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the foundational chemistry, structural characteristics, and hypothesized biological potential of N-Cyclohexyl-3-fluorobenzamide. We will detail its synthesis, analyze its physicochemical properties, and, by examining structurally related compounds, propose potential mechanisms of action and structure-activity relationships. This document is intended for researchers and professionals in drug discovery, offering a technical foundation for future investigation into this and related chemical entities.

Introduction: Rationale for a Fluorinated Benzamide Scaffold

The benzamide functional group is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic actions, from anti-emetics to antipsychotics.[3] Its utility stems from its rigid, planar structure and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

Parallel to the utility of the benzamide core, the use of fluorine in drug design has become increasingly strategic.[1][4] The introduction of a fluorine atom can profoundly influence a molecule's properties:

-

Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, prolonging a drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring and participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a target's binding pocket.

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.[1]

The synthesis of N-Cyclohexyl-3-fluorobenzamide is therefore a logical exploration in medicinal chemistry, combining the proven benzamide scaffold with the modulating effects of a meta-positioned fluorine atom and a lipophilic cyclohexyl group. This combination offers a promising starting point for developing novel therapeutic agents.

Synthesis and Structural Characterization

The primary route to N-Cyclohexyl-3-fluorobenzamide is a direct amide bond formation via nucleophilic acyl substitution. This well-established reaction provides a high-yield and straightforward pathway to the target compound.

General Synthesis Workflow

The synthesis involves the reaction of an activated 3-fluorobenzoic acid derivative (typically the acyl chloride) with cyclohexylamine.

Sources

N-Cyclohexyl 3-fluorobenzamide CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl 3-fluorobenzamide is a synthetic amide derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which combines a flexible cyclohexyl ring, a rigid, fluorinated aromatic core, and an amide linkage, provides a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability. The strategic placement of a fluorine atom on the benzoyl moiety is of particular significance, as fluorine substitution is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, structural characteristics, and its potential applications in drug discovery and development, based on the current body of scientific literature.

Chemical Identity and Structure

CAS Number: 2267-94-9

Molecular Formula: C₁₃H₁₆FNO

Molecular Weight: 221.27 g/mol

The chemical structure of this compound consists of a 3-fluorobenzoyl group attached to the nitrogen atom of a cyclohexylamine. The amide bond connects the aromatic and aliphatic moieties.

Chemical Structure:

Caption: Chemical structure of this compound.

Crystallographic studies have provided detailed insights into the three-dimensional structure of this compound.[1] The cyclohexane ring typically adopts a stable chair conformation.[1] The amide group introduces a degree of planarity, and the dihedral angle between the plane of the aromatic ring and the amide plane has been determined.[1] In the solid state, the molecules are organized in the crystal lattice through intermolecular hydrogen bonds, primarily between the amide N-H and the carbonyl oxygen (N-H···O), forming chains.[1] Weaker C-H···F interactions may also contribute to the overall crystal packing.[1]

Physicochemical Properties

While extensive experimental data for the physicochemical properties of this compound are not widely published, some key parameters can be estimated or are available from chemical suppliers.

| Property | Value | Source |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Expected to be soluble in organic solvents such as chloroform, dichloromethane, and methanol. Poorly soluble in water. | General chemical principles |

| pKa | Not experimentally determined in available literature. | |

| LogP | Not experimentally determined in available literature. |

The presence of the cyclohexyl group contributes to the lipophilicity of the molecule, which is a critical factor for its ability to cross biological membranes. The fluorine atom, being highly electronegative, can influence the electronic properties of the aromatic ring and participate in specific interactions with biological targets.

Synthesis

This compound is typically synthesized through the amidation reaction between a reactive derivative of 3-fluorobenzoic acid and cyclohexylamine. A common and efficient method involves the use of 3-fluorobenzoyl chloride as the acylating agent.

General Synthesis Protocol

This protocol is based on a published procedure for the synthesis of a related compound, with modifications for the specific target molecule.[1]

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous solvent such as chloroform (CHCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (4.0 equivalents). The reaction is carried out under an inert atmosphere (e.g., nitrogen).

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with chloroform. The organic solution is then washed sequentially with an acidic solution (e.g., 1 M HCl) to remove excess cyclohexylamine, followed by a basic solution (e.g., saturated aqueous NaHCO₃) to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by crystallization from a suitable solvent, such as chloroform, to afford the final product.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and amide protons.

-

Aromatic Protons (Ar-H): Signals for the four protons on the 3-fluorophenyl ring would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. The coupling patterns would be complex due to both H-H and H-F coupling.

-

Amide Proton (N-H): A broad singlet or a doublet (if coupled to the adjacent cyclohexyl proton) is expected for the amide proton, typically in the range of δ 5.5-8.5 ppm. Its chemical shift can be concentration and solvent dependent.

-

Cyclohexyl Protons (-CH- and -CH₂-): The methine proton on the carbon attached to the nitrogen would appear as a multiplet around δ 3.8-4.2 ppm. The remaining ten protons of the cyclohexyl ring would resonate as a series of broad multiplets in the upfield region, between δ 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, around δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will show signals between δ 110 and 165 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Cyclohexyl Carbons (-CH- and -CH₂-): The carbons of the cyclohexyl ring are expected to appear in the aliphatic region, typically between δ 25 and 50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹ due to the carbonyl stretching vibration.

-

N-H Bend (Amide II band): An absorption band around 1510-1570 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring. Common fragments would include the 3-fluorobenzoyl cation (m/z 123) and fragments arising from the loss of parts of the cyclohexyl group.

Potential Applications in Drug Development

While there is a lack of specific biological data for this compound in the public domain, its structural features suggest potential applications in drug discovery, particularly as an enzyme inhibitor or as a scaffold for the development of anticancer agents. This is based on the well-established roles of the benzamide and fluorinated aromatic moieties in medicinal chemistry.

Rationale for Potential Biological Activity

-

Amide Scaffold: The benzamide core is a privileged structure in medicinal chemistry and is present in numerous approved drugs with a wide range of biological activities.

-

Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding to an enzyme's active site.

-

Lipophilic Cyclohexyl Group: The N-cyclohexyl group increases the lipophilicity of the molecule, which can improve its absorption, distribution, and ability to cross cell membranes.

Potential as an Enzyme Inhibitor

Many enzyme inhibitors incorporate benzamide or related amide structures. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in an enzyme's active site. The 3-fluorophenyl and cyclohexyl groups can occupy hydrophobic pockets within the binding site, contributing to the overall binding affinity.

One class of enzymes that are often targeted by benzamide-containing molecules is Poly(ADP-ribose) polymerase (PARP) . PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The general structure of many PARP inhibitors includes an aromatic core that mimics the nicotinamide portion of the NAD+ substrate. While this compound has not been specifically evaluated as a PARP inhibitor, its benzamide structure makes it a candidate for such investigations.

Caption: Hypothesized interaction of this compound with an enzyme active site.

Potential in Anticancer Research

The development of novel small molecules for cancer therapy is a major focus of drug discovery. The structural motifs present in this compound are found in compounds with demonstrated anticancer activity. The fluorinated phenyl ring, in particular, is a common feature in many anticancer drugs. The mechanism of action for such compounds can be varied, including the inhibition of kinases, tubulin polymerization, or, as mentioned, DNA repair enzymes.

Given the lack of direct experimental evidence, a logical first step in evaluating the potential of this compound in an oncology setting would be to screen it against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects.

Conclusion

This compound is a molecule with a well-defined chemical structure and accessible synthetic route. While its physicochemical and biological properties have not been extensively documented in publicly available literature, its structural components suggest a high potential for applications in medicinal chemistry. The combination of a fluorinated aromatic ring, a central amide linker, and a lipophilic cyclohexyl group makes it an intriguing candidate for further investigation as an enzyme inhibitor and for its potential anticancer properties. Future research should focus on the detailed experimental characterization of this compound, including the acquisition of comprehensive spectroscopic and physicochemical data, and the systematic evaluation of its biological activities to unlock its full therapeutic potential.

References

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2209. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of N-Cyclohexyl-3-fluorobenzamide

Foreword: Unveiling the Therapeutic Potential of a Substituted Benzamide

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, a recurring motif in a multitude of clinically significant agents. Its synthetic tractability and ability to engage in key hydrogen bonding and hydrophobic interactions have cemented its role as a versatile core for developing novel therapeutics. This guide focuses on a specific, yet under-explored, member of this family: N-Cyclohexyl-3-fluorobenzamide. While direct biological data on this compound is sparse, a comprehensive analysis of its structural components—the N-cyclohexyl group, the central benzamide core, and the 3-fluoro substitution—provides a fertile ground for hypothesizing its potential biological targets.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a reasoned, experience-driven exploration of high-probability biological targets. We will delve into the mechanistic rationale for each proposed target, outline robust experimental workflows for validation, and provide the technical details necessary to empower your research endeavors. Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for investigation.

Deconstructing N-Cyclohexyl-3-fluorobenzamide: A Structural Rationale for Target Exploration

The structure of N-Cyclohexyl-3-fluorobenzamide is deceptively simple, yet each component informs our hypotheses regarding its potential biological activity.

-

The Benzamide Core: This fundamental amide structure is capable of forming crucial hydrogen bonds with protein backbones and side chains, a common feature in enzyme-inhibitor interactions. Its aromatic ring can also participate in pi-stacking and hydrophobic interactions within a binding pocket. The versatility of the benzamide scaffold is evidenced by its presence in a wide array of approved drugs with diverse mechanisms of action.[1][2]

-

The N-Cyclohexyl Group: This bulky, lipophilic substituent significantly influences the compound's overall shape and physicochemical properties. Structure-activity relationship (SAR) studies on cycloalkylamides have demonstrated that a cyclohexane ring can be crucial for potent inhibition of certain enzymes by providing necessary hydrophobicity to occupy specific pockets in the target protein.[3]

-

The 3-Fluoro Substitution: The placement of a fluorine atom on the phenyl ring can dramatically alter a molecule's biological properties. Fluorine's high electronegativity can modulate the electronic distribution of the aromatic ring, influencing pKa and binding interactions. Furthermore, it can block metabolic pathways, thereby increasing the compound's half-life. In some cases, fluorine substitution has been shown to enhance the antibacterial activity of parent compounds.[4]

Based on these structural features and a thorough review of the literature on related compounds, we propose three high-priority potential biological targets for N-Cyclohexyl-3-fluorobenzamide:

-

RAF Kinases: Key regulators of the MAPK/ERK signaling pathway, often dysregulated in cancer.

-

Histone Deacetylases (HDACs): Epigenetic modifiers that play a critical role in gene expression and are validated targets in oncology.

-

Bacterial Filamenting Temperature-Sensitive Protein Z (FtsZ): An essential protein for bacterial cell division, making it an attractive target for novel antibiotics.

The following sections will explore each of these potential targets in detail.

Potential Target I: RAF Kinases - Intercepting Oncogenic Signaling

The RAS-RAF-MEK-ERK (MAPK) pathway is a cornerstone of cellular signaling, governing processes like proliferation, differentiation, and survival.[5] The discovery that benzimidazole reverse amides and N-(thiophen-2-yl) benzamide derivatives can act as potent RAF kinase inhibitors provides a strong rationale for investigating N-Cyclohexyl-3-fluorobenzamide as a potential modulator of this pathway.[5][6]

Mechanistic Hypothesis: Competitive Inhibition at the ATP-Binding Site

We hypothesize that N-Cyclohexyl-3-fluorobenzamide may act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of RAF kinases (ARAF, BRAF, or CRAF). The benzamide core could form hydrogen bonds with the hinge region of the kinase, while the N-cyclohexyl and 3-fluorophenyl groups could occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Experimental Validation Workflow: A Multi-tiered Approach

A systematic, multi-tiered approach is essential to validate RAF kinases as a target.

-

Objective: To determine the direct inhibitory activity of N-Cyclohexyl-3-fluorobenzamide against purified RAF kinase isoforms.

-

Protocol:

-

Reagents: Recombinant human BRAF (wild-type and V600E mutant), CRAF, and a panel of other kinases for selectivity profiling; ATP; MEK1 as a substrate; appropriate kinase buffer.

-

Procedure: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) to measure ATP consumption.

-

Data Analysis: Titrate N-Cyclohexyl-3-fluorobenzamide to determine the IC50 value for each kinase. A potent and selective inhibition of RAF isoforms would be a positive result.

-

-

Objective: To confirm that the compound engages RAF in a cellular context and inhibits downstream signaling.

-

Protocol:

-

Cell Lines: Use cancer cell lines with known RAF/MEK/ERK pathway activation (e.g., A375 melanoma cells with BRAF V600E mutation).

-

Western Blotting: Treat cells with varying concentrations of N-Cyclohexyl-3-fluorobenzamide. Lyse the cells and perform Western blotting to detect the phosphorylation status of MEK and ERK. A dose-dependent decrease in p-MEK and p-ERK would indicate on-target activity.

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. Increased thermal stability of RAF in the presence of the compound would provide direct evidence of target engagement.

-

-

Objective: To assess the functional consequences of RAF inhibition.

-

Protocol:

-

Cell Proliferation Assay: Treat cancer cell lines with the compound and measure cell viability over time using an MTT or similar assay. A reduction in cell proliferation is the expected outcome.

-

Colony Formation Assay: This assay assesses the long-term ability of single cells to grow into colonies. Inhibition of colony formation would suggest a cytostatic or cytotoxic effect.

-

Potential Target II: Histone Deacetylases (HDACs) - Modulating the Epigenome

The benzamide moiety is a well-established pharmacophore in the design of HDAC inhibitors.[7][8] Several N-substituted benzamides have shown potent anti-proliferative activity through HDAC inhibition.[9][10] This precedent makes HDACs a compelling potential target for N-Cyclohexyl-3-fluorobenzamide.

Mechanistic Hypothesis: Zinc-Chelation and Hydrophobic Pocket Occupancy

HDACs are zinc-dependent enzymes. We propose that the amide group of N-Cyclohexyl-3-fluorobenzamide could chelate the zinc ion in the active site of class I or class IIb HDACs. The 3-fluorophenyl ring and the N-cyclohexyl group would then occupy the hydrophobic tunnel and surface recognition domains of the enzyme, respectively, contributing to binding affinity and isoform selectivity.

Experimental Validation Workflow: A Stepwise Investigation

-

Objective: To quantify the inhibitory effect of N-Cyclohexyl-3-fluorobenzamide on HDAC activity.

-

Protocol:

-

Reagents: Recombinant human HDAC isoforms (particularly class I: HDAC1, 2, 3 and class IIb: HDAC6), a fluorogenic HDAC substrate, and a developer solution.

-

Procedure: Perform a fluorometric HDAC activity assay. The compound is incubated with the enzyme and substrate. The developer solution stops the reaction and generates a fluorescent signal proportional to the deacetylated substrate.

-

Data Analysis: Determine the IC50 values for each HDAC isoform to assess potency and selectivity.

-

-

Objective: To verify that the compound inhibits HDAC activity in cells and induces the expected downstream epigenetic modifications.

-

Protocol:

-

Cell Lines: Use cancer cell lines known to be sensitive to HDAC inhibitors (e.g., HCT116 colon cancer cells).

-

Histone Acetylation Analysis: Treat cells with the compound, extract histones, and perform Western blotting using antibodies specific for acetylated histones (e.g., Ac-H3, Ac-H4) and acetylated tubulin (for HDAC6). An increase in histone and/or tubulin acetylation would confirm HDAC inhibition.

-

Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of genes known to be upregulated by HDAC inhibitors, such as the cell cycle inhibitor p21.

-

-

Objective: To evaluate the anti-cancer effects resulting from HDAC inhibition.

-

Protocol:

-

Cell Cycle Analysis: Treat cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G1 or G2/M phase would be indicative of cell cycle arrest.

-

Apoptosis Assay: Use an Annexin V/PI staining assay followed by flow cytometry to quantify the induction of apoptosis.

-

Experimental Validation Workflow: A Microbiological and Biophysical Approach

-

Objective: To determine if N-Cyclohexyl-3-fluorobenzamide has antibacterial activity.

-

Protocol:

-

Bacterial Strains: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Minimum Inhibitory Concentration (MIC) Assay: Use broth microdilution to determine the MIC of the compound against each strain.

-

Morphological Analysis: Observe bacterial cells treated with the compound at sub-MIC and MIC concentrations using phase-contrast microscopy. Elongation or filamentation of the bacteria is a hallmark of FtsZ inhibition. [11]

-

-

Objective: To directly assess the effect of the compound on FtsZ polymerization dynamics.

-

Protocol:

-

Reagents: Purified FtsZ protein from a sensitive bacterial species (e.g., B. subtilis).

-

Light Scattering Assay: Monitor the polymerization of FtsZ in the presence of GTP by measuring the increase in light scattering at 90 degrees. The addition of an FtsZ inhibitor would alter the polymerization kinetics.

-

GTPase Activity Assay: FtsZ polymerization is coupled to GTP hydrolysis. Measure the rate of GTP hydrolysis using a phosphate release assay. Inhibition of FtsZ function would likely alter its GTPase activity.

-

-

Objective: To confirm that FtsZ is the primary target and to identify the binding site.

-

Protocol:

-

Resistant Mutant Generation: Spontaneously generate resistant mutants by plating a high density of bacteria on agar containing the compound. Sequence the ftsZ gene from resistant colonies to identify mutations that may confer resistance.

-

Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity and thermodynamics of the compound's interaction with purified FtsZ.

-

Quantitative Data Summary

As this guide is predictive, no experimental data for N-Cyclohexyl-3-fluorobenzamide is available. The following table provides a template for summarizing key quantitative data that would be generated through the proposed validation workflows.

| Potential Target | Key Assay | Parameter | Expected Outcome for a Positive Result |

| RAF Kinases | Biochemical Kinase Assay | IC50 | < 1 µM |

| Western Blot (p-ERK) | EC50 | < 10 µM | |

| Cell Proliferation Assay | GI50 | < 10 µM | |

| HDACs | Fluorometric HDAC Assay | IC50 | < 1 µM |

| Western Blot (Ac-H3) | EC50 | < 10 µM | |

| Cell Cycle Analysis | % G1 or G2/M Arrest | Significant increase over control | |

| FtsZ | MIC Assay (S. aureus) | MIC | < 32 µg/mL |

| FtsZ Polymerization Assay | Modulation | Dose-dependent effect | |

| Isothermal Titration Calorimetry | Kd | < 50 µM |

Conclusion and Future Directions

N-Cyclohexyl-3-fluorobenzamide is a compound of significant interest due to its structural similarity to known bioactive molecules. This guide has outlined a comprehensive, hypothesis-driven approach to exploring its potential as an inhibitor of RAF kinases, HDACs, or the bacterial protein FtsZ. The proposed experimental workflows provide a clear and logical path for researchers to systematically validate these targets.

Positive results in any of these areas would open up exciting avenues for further drug development. For instance, potent and selective RAF or HDAC inhibition would warrant preclinical studies in relevant cancer models. Conversely, strong antibacterial activity against clinically important pathogens via FtsZ inhibition could lead to the development of a novel class of antibiotics.

The key to unlocking the therapeutic potential of N-Cyclohexyl-3-fluorobenzamide lies in rigorous and systematic investigation. The methodologies and rationales presented herein are designed to provide a solid foundation for such an endeavor.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link].

-

Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PMC - PubMed Central. Available at: [Link].

-

N-Cyclohexyl-3-fluorobenzamide. PMC - NIH. Available at: [Link].

-

Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PMC - PubMed Central. Available at: [Link].

-

Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. Available at: [Link].

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link].

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC - NIH. Available at: [Link].

-

Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC - PubMed Central. Available at: [Link].

-

Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. Available at: [Link].

-

Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PMC - PubMed Central. Available at: [Link].

-

Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. PubMed. Available at: [Link].

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link].

-

Selective CRAF Inhibition Elicits Transactivation. Journal of the American Chemical Society. Available at: [Link].

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link].

-

(PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link].

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Available at: [Link].

-

The benzamide binding site. ResearchGate. Available at: [Link].

-

(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. Available at: [Link].

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Available at: [Link].

-

Structure Activity Relationships. Drug Design Org. Available at: [Link].

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link].

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Available at: [Link].

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link].

-

Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. Available at: [Link].

-

Pseudonatural Products for Chemical Biology and Drug Discovery. PMC - PubMed Central. Available at: [Link].

-

VS-6766, a unique inhibitor of the RAF/MEK signaling pathway for patients with KRAS mutant tumors. YouTube. Available at: [Link].

-

Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. PubMed Central. Available at: [Link].

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. Available at: [Link].

-

On Exploring Structure Activity Relationships. PMC - NIH. Available at: [Link].

-

Full article: Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Taylor & Francis Online. Available at: [Link].

-

Full article: Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Taylor & Francis Online. Available at: [Link].

-

Literature FtsZ inhibitors with promising activities on Gram-negative strains. ResearchGate. Available at: [Link].

-

Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI. Available at: [Link].

Sources

- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclohexyl 3-fluorobenzamide literature review and background

An In-depth Technical Guide to N-Cyclohexyl-3-fluorobenzamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N-Cyclohexyl-3-fluorobenzamide, a fluorinated aromatic amide. It is designed for researchers, scientists, and professionals in drug development. The guide delves into the compound's chemical and physical properties, details robust methodologies for its synthesis and characterization, and explores its potential biological relevance based on its structural motifs. The narrative emphasizes the rationale behind experimental procedures, grounding claims in authoritative scientific literature. Visual aids, including a detailed synthesis workflow and structured data tables, are provided to enhance understanding and practical application.

Introduction

N-Cyclohexyl-3-fluorobenzamide belongs to the N-substituted benzamide class of organic compounds, characterized by a benzoyl group linked to a nitrogen atom, which is further substituted with a cyclohexyl ring. The presence of a fluorine atom on the benzoyl moiety at the meta-position is a key structural feature.

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and bioactive molecules, contributing to their structural integrity and ability to form crucial hydrogen bonds with biological targets.[1] The N-cyclohexyl group introduces lipophilicity, which can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.[2]

Perhaps the most significant feature of this molecule is the fluorine substituent. The incorporation of fluorine into small molecules is a widely used strategy in modern drug design.[3][4] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties, including acidity (pKa), metabolic stability (by blocking sites of oxidative metabolism), and binding affinity to target proteins, often without a significant increase in steric bulk.[4][5][6] These modifications can lead to improved potency, bioavailability, and overall pharmacokinetic profiles.[3][5] This guide aims to provide a detailed technical resource on N-Cyclohexyl-3-fluorobenzamide, covering its synthesis, structural confirmation, and the scientific context for its potential applications.

Chemical and Physical Properties

N-Cyclohexyl-3-fluorobenzamide is a white solid at room temperature. Its structural and physical properties are summarized below. The crystal structure reveals that the cyclohexane ring adopts a stable chair conformation.[7] The amide plane is oriented at an angle of 29.9 (2)° relative to the aromatic ring.[7] In the solid state, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[7]

| Property | Value | Source(s) |

| Chemical Name | N-Cyclohexyl-3-fluorobenzamide | [8] |

| CAS Number | 2267-94-9 | [8][9] |

| Molecular Formula | C₁₃H₁₆FNO | [7] |

| Molecular Weight | 221.27 g/mol | [10] |

| Appearance | White to off-white solid | [2] (analogue) |

| Solubility | Low solubility in water, soluble in organic solvents like ethanol, acetone, and chloroform. | [2] (analogue),[7] |

| Melting Point | Not explicitly found, but related compounds have defined melting points. |

Synthesis of N-Cyclohexyl-3-fluorobenzamide

The most direct and common method for synthesizing N-Cyclohexyl-3-fluorobenzamide is through the formation of an amide bond between a carboxylic acid derivative and an amine.[11] This is a fundamental transformation in organic chemistry. The following sections detail a robust protocol for this synthesis.

Primary Synthesis Pathway: Acyl Chloride Method

This well-established two-step method involves first activating the carboxylic acid (3-fluorobenzoic acid) by converting it to a more reactive acyl chloride (3-fluorobenzoyl chloride), which then readily reacts with the amine (cyclohexylamine).[12] However, since 3-fluorobenzoyl chloride is a commercially available starting material, the synthesis can often be performed in a single step in the laboratory.[13][14]

Caption: General reaction scheme for the synthesis of N-Cyclohexyl-3-fluorobenzamide.

Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of similar N-cyclohexylbenzamides.[7][10]

Materials:

-

Cyclohexylamine (1.1-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Triethylamine (TEA) or Pyridine (1.2 eq) as a base

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Solvent for crystallization (e.g., Chloroform, Ethanol, or Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexylamine (1.1-1.2 eq) and the chosen anhydrous solvent (e.g., DCM). Cool the flask in an ice bath (0 °C).

-

Addition of Base: Add the base (e.g., Triethylamine, 1.2 eq) to the stirred solution. The base is crucial as it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[15]

-

Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. The slow addition helps to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials. Some procedures may utilize reflux to ensure the reaction goes to completion.[7][10]

-

Work-up:

-

Dilute the reaction mixture with additional solvent (DCM or CHCl₃).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[7]

-

The rationale for these washing steps is to purify the product in the organic layer from water-soluble starting materials, byproducts, and reagents.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent or solvent system to afford the final product as a crystalline solid.[7]

Alternative Synthesis: Direct Amide Coupling

An alternative "one-pot" approach involves the direct coupling of 3-fluorobenzoic acid with cyclohexylamine using a peptide coupling reagent.[12]

Common Coupling Reagents:

-

Carbodiimides like Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often with an additive like N-hydroxybenzotriazole (HOBt).[16]

-

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12]

This method avoids the need to prepare or handle the often moisture-sensitive acyl chloride but requires more expensive reagents. The reaction involves activating the carboxylic acid in situ to form a highly reactive intermediate, which is then attacked by the amine.[11]

Spectroscopic Characterization

Structural confirmation of the synthesized N-Cyclohexyl-3-fluorobenzamide is achieved using a combination of spectroscopic techniques.[17][18] The expected data are summarized below.

| Spectroscopy | Key Expected Features |

| ¹H NMR | Aromatic Region (~7.0-7.8 ppm): Complex multiplet patterns corresponding to the four protons on the fluorinated benzene ring. N-H Amide Proton (~6.0-8.5 ppm): A broad singlet or doublet (coupling to the adjacent C-H of the cyclohexyl ring). Cyclohexyl Protons (~1.0-4.0 ppm): A series of broad multiplets corresponding to the axial and equatorial protons of the cyclohexyl ring. The proton on the carbon attached to the nitrogen will be the most downfield (~3.7 ppm).[16] |

| ¹³C NMR | Carbonyl Carbon (~165-170 ppm): A characteristic peak for the amide carbonyl. Aromatic Carbons (~110-165 ppm): Six signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being characteristic of the fluorine substitution pattern. Cyclohexyl Carbons (~25-50 ppm): Signals corresponding to the carbons of the cyclohexyl ring. |

| IR Spectroscopy | N-H Stretch (~3300 cm⁻¹): A sharp to moderately broad peak. C-H Stretches (~2850-3000 cm⁻¹): Signals for the aromatic and aliphatic C-H bonds. C=O Stretch (~1630-1680 cm⁻¹): A strong, sharp absorption characteristic of an amide carbonyl. C-F Stretch (~1100-1300 cm⁻¹): A strong absorption indicating the presence of the carbon-fluorine bond. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A peak at m/z = 221, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments corresponding to the loss of the cyclohexyl group or cleavage around the amide bond. Common fragments might include the benzoyl cation (m/z = 123) and the cyclohexylaminium ion.[17][19] |

Potential Applications and Biological Relevance

While specific biological activity data for N-Cyclohexyl-3-fluorobenzamide itself is not extensively reported in publicly available literature, the broader class of N-cyclohexylbenzamides has attracted scientific interest. For instance, certain derivatives have been investigated for their ability to stimulate gastrointestinal motility, suggesting potential applications in treating conditions like Irritable Bowel Syndrome (IBS).[20] The general structure of an aromatic ring linked via an amide to an aliphatic ring is a common scaffold in pharmacologically active compounds.[21]

The true value in analyzing this molecule comes from understanding the role of its constituent parts in medicinal chemistry:

-

Amide Linker: Provides a rigid, planar unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which is critical for specific interactions with protein targets.[1]

-

N-Cyclohexyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets in protein targets and improve membrane permeability.[2]

-

3-Fluoro Substituent: The strategic placement of fluorine can have several beneficial effects. It increases lipophilicity, which can aid in crossing biological membranes like the blood-brain barrier.[6] It can also block metabolic hydroxylation on the aromatic ring, thereby increasing the compound's half-life in the body.[3] Furthermore, the electronegative fluorine atom can alter the electronic properties of the aromatic ring and engage in favorable electrostatic or dipole interactions within a protein binding site, potentially increasing binding affinity and potency.[4][22]

Given these features, N-Cyclohexyl-3-fluorobenzamide and its analogues represent a promising scaffold for discovery programs targeting a wide range of diseases.

Conclusion

N-Cyclohexyl-3-fluorobenzamide is a well-defined organic compound that serves as an excellent example of strategic molecular design in medicinal chemistry. Its synthesis is straightforward, relying on fundamental and robust amide bond-forming reactions. The presence of the N-cyclohexyl group and, most notably, the 3-fluoro substituent, endows the molecule with physicochemical properties that are highly desirable in drug development. This guide has provided the essential technical details for its synthesis, characterization, and the scientific rationale for its potential as a building block in the development of novel therapeutics.

References

[23] N-Cyclohexyl-N-ethyl-3-fluorobenzamide | C15H20FNO | CID 177795709 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

[7] Saeed, A., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447. Available from: [Link]

[5] Rolik, D., & Fustero, S. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved January 21, 2026, from [Link]

[24] N-cyclohexyl-3-(trifluoromethyl)benzamide | C14H16F3NO | CID 781662 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

[22] Al-Salahi, R., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734. Available from: [Link]

[25] N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

[6] Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved January 21, 2026, from [Link]

[16] Wang, Z., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6362-6372. Available from: [Link]

[3] Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacognosy and Phytochemistry. Retrieved January 21, 2026, from [Link]

[4] Taylor, R. J. K., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12. Available from: [Link]

[10] Saeed, A., et al. (2008). N-Cyclohexyl-2-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. Available from: [Link]

[20] Use of N-cyclohexyl benzamide for the treatment of intestinal diseases. (1999). Google Patents. Retrieved January 21, 2026, from

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

[13] 3-Fluorobenzoyl chloride | 1711-07-5. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

[11] Pattabiraman, V. R., & Bode, J. W. (2011). Evolution of amide bond formation. Nature, 480(7378), 471-479. Available from: [Link]

[8] N-Cyclohexyl 3-fluorobenzamide | 2267-94-9. (n.d.). Angene. Retrieved January 21, 2026, from [Link]

[26] N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

[1] Goti, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 140-175. Available from: [Link]

[14] 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

[19] ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. [Link]

[21] Ibezim, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-271. Available from: [Link]

[27] 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof. (2023). Google Patents. Retrieved January 21, 2026, from

[28] Fun, H. K., et al. (2009). N-Cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. Available from: [Link]

[17] Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 21, 2026, from [Link]

[29] Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Available from: [Link]

[15] Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce... (n.d.). Homework.Study.com. Retrieved January 21, 2026, from [Link]

[30] M. W. (Ed.). (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4872. Available from: [Link]

[31] N-Cyclohexyl-4-fluorobenzamide, 98% Purity, C13H16FNO, 25 grams. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

[32] Unacademy CSIR NET. (2016, March 16). Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part VII (CHE) [Video]. YouTube. [Link]

[33] Dr. Anjali Gupta. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. [Link]

[34] Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 11, e15370. Available from: [Link]

[18] CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

[35] Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

[36] Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 47(21), 4998-5008. Available from: [Link]

Sources

- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angene - this compound | 2267-94-9 | MFCD00454568 | AG003SWT [japan.angenechemical.com]

- 9. 2267-94-9|N-Cyclohexyl-3-fluorobenzamide|BLD Pharm [bldpharm.com]

- 10. N-Cyclohexyl-2-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lookchem.com [lookchem.com]

- 14. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. homework.study.com [homework.study.com]

- 16. mdpi.com [mdpi.com]

- 17. lehigh.edu [lehigh.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. KR19990022839A - Use of N-cyclohexyl benzamide for the treatment of intestinal diseases - Google Patents [patents.google.com]

- 21. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-Cyclohexyl-N-ethyl-3-fluorobenzamide | C15H20FNO | CID 177795709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. N-cyclohexyl-3-(trifluoromethyl)benzamide | C14H16F3NO | CID 781662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide, 1003050-32-5 [thegoodscentscompany.com]

- 26. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. US20230020373A1 - 3-n-cyclopropylmethyl-2-fluorobenzamide compound, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 28. N-Cyclohexylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]

- 31. calpaclab.com [calpaclab.com]

- 32. m.youtube.com [m.youtube.com]

- 33. youtube.com [youtube.com]

- 34. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 35. prepchem.com [prepchem.com]

- 36. escholarship.org [escholarship.org]

Spectroscopic Characterization of N-Cyclohexyl-3-fluorobenzamide: A Technical Guide

Introduction

N-Cyclohexyl-3-fluorobenzamide (C₁₃H₁₆FNO, Molar Mass: 221.27 g/mol ) is a synthetic organic compound featuring a fluorinated benzoyl group attached to a cyclohexyl amine.[1] The presence of the fluorine atom and the amide linkage makes it a molecule of interest in medicinal chemistry and materials science, where such functionalities can modulate physicochemical properties like lipophilicity, metabolic stability, and binding interactions.

Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide will detail the expected spectroscopic signatures of N-Cyclohexyl-3-fluorobenzamide and provide the methodologies for their acquisition and interpretation.

Synthesis and Molecular Structure

The synthesis of N-Cyclohexyl-3-fluorobenzamide can be achieved via the amidation of 3-fluorobenzoyl chloride with cyclohexylamine. A typical laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of cyclohexylamine (4.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with the solvent and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Molecular Structure

The established molecular structure of N-Cyclohexyl-3-fluorobenzamide reveals a cyclohexane ring in a stable chair conformation.[1] The amide plane is oriented at a dihedral angle to the fluorinated benzene ring.[1]

Caption: Molecular structure of N-Cyclohexyl-3-fluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N-Cyclohexyl-3-fluorobenzamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be conducted.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.3 | m | 2H | Aromatic CH (ortho to C=O) |

| ~ 7.2 - 7.0 | m | 2H | Aromatic CH (meta & para to C=O) |

| ~ 6.0 - 6.5 | br s | 1H | N-H |

| ~ 3.9 - 3.8 | m | 1H | Cyclohexyl CH-N |

| ~ 2.0 - 1.1 | m | 10H | Cyclohexyl CH₂ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O (Amide) |

| ~ 163 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~ 137 (d, ³JCF ≈ 7 Hz) | Aromatic C (ipso to C=O) |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Aromatic CH (para to F) |